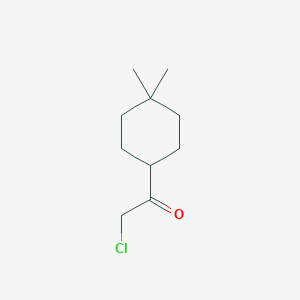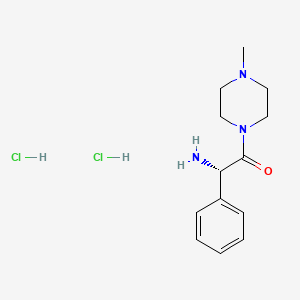
(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, with a range of applications, particularly in the development of central nervous system (CNS) therapeutics. These compounds have been explored for their potential in treating various disorders, including depression, psychosis, and anxiety. The N-phenylpiperazine subunit, for example, is versatile and has shown "druglikeness" for CNS applications. Such derivatives have reached late-stage clinical trials, underscoring their significance in therapeutic development (Maia, Tesch, & Fraga, 2012).
Molecular Binding and DNA Interactions
Another area of interest is the binding of specific compounds to DNA, which has implications for drug design and the understanding of molecular interactions. For instance, the synthetic dye Hoechst 33258 and its analogs, which include phenylpiperazine structures, bind to the minor groove of double-stranded B-DNA. This binding specificity has applications in fluorescent DNA staining, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Anticarcinogenic Properties
Research into organotin(IV) complexes, including those with phenylethanone structures, has shown promising anticarcinogenic and toxic properties. These complexes have been studied for their high cytotoxic activity, which is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. Such studies highlight the potential of these compounds in cancer treatment, providing a basis for further investigation into related structures (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Behavioral Pharmacology
The exploration of phenylpiperazine derivatives extends into behavioral pharmacology, where compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, have been studied for their anxiolytic and antidepressant potential. This research provides insight into the neurochemical pathways that such compounds can modulate, offering potential avenues for the development of new psychiatric medications (Hudzik et al., 2003).
properties
IUPAC Name |
(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-15-7-9-16(10-8-15)13(17)12(14)11-5-3-2-4-6-11;;/h2-6,12H,7-10,14H2,1H3;2*1H/t12-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVPPKISFLZLD-LTCKWSDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)
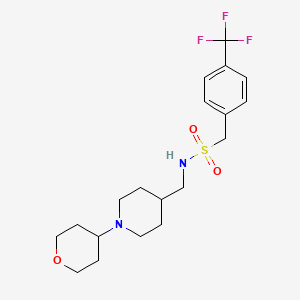
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)
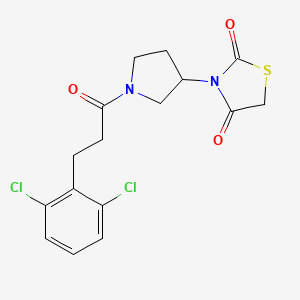
![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)
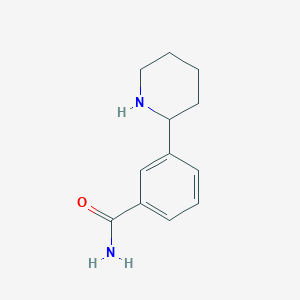
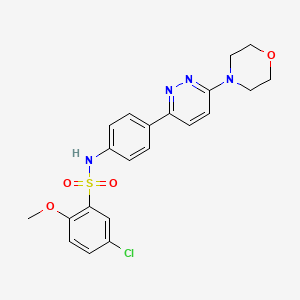
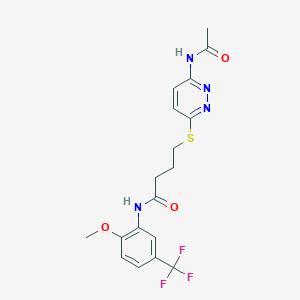
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
methanone](/img/structure/B2662597.png)

